![molecular formula C24H25N3OS B3484763 N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3484763.png)
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide
Übersicht
Beschreibung
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide, also known as CCT251545, is a small molecule inhibitor that has been developed for potential use in cancer treatment. It works by targeting a specific protein called MELK (maternal embryonic leucine zipper kinase), which is overexpressed in many types of cancer cells.
Wirkmechanismus
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide works by inhibiting the activity of MELK, a protein kinase that is overexpressed in many types of cancer cells. By inhibiting MELK, this compound can block the proliferation of cancer cells and induce cell death. In addition, it has been shown to inhibit the activity of other proteins involved in cell cycle regulation and DNA damage response, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit DNA replication and repair, and induce apoptosis. In addition, it has been shown to reduce the expression of several genes involved in cancer cell survival and proliferation. These effects suggest that this compound may have potential as a targeted therapy for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide is its specificity for MELK, which makes it a promising targeted therapy for cancer. In addition, it has been shown to be effective in combination with other chemotherapy drugs, suggesting that it may have potential as a combination therapy. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings. Further studies are needed to determine the optimal dosing and safety profile of this compound.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide. One area of interest is the development of more potent and selective inhibitors of MELK, which may have improved efficacy and safety profiles. In addition, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with other chemotherapy drugs. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients with cancer.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been tested in a variety of cancer types, including breast, ovarian, prostate, and pancreatic cancer. In addition, it has been shown to be effective in combination with other chemotherapy drugs, suggesting that it may have potential as a combination therapy.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c28-23(25-20-14-8-3-9-15-20)17-29-24-26-21(18-10-4-1-5-11-18)16-22(27-24)19-12-6-2-7-13-19/h1-2,4-7,10-13,16,20H,3,8-9,14-15,17H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCWEIMCPWMFRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.